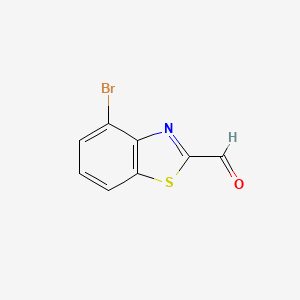

4-Bromo-1,3-benzothiazole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrNOS |

|---|---|

Molecular Weight |

242.09 g/mol |

IUPAC Name |

4-bromo-1,3-benzothiazole-2-carbaldehyde |

InChI |

InChI=1S/C8H4BrNOS/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H |

InChI Key |

PPNVEBIOCMEFQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 Bromo 1,3 Benzothiazole 2 Carbaldehyde and Its Analogs

Retrosynthetic Analysis of the 4-Bromo-1,3-benzothiazole-2-carbaldehyde Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available precursors. For this compound, several disconnection strategies can be envisioned.

A primary approach involves the disconnection of the thiazole (B1198619) ring, a common strategy for benzothiazole (B30560) synthesis. This breaks the scaffold down into a substituted 2-aminothiophenol (B119425) and a two-carbon aldehyde equivalent. Specifically, this leads to 2-amino-3-bromobenzenethiol and a glyoxal (B1671930) or glyoxylic acid derivative. The bromine atom is strategically placed on the thiophenol precursor to ensure the final 4-bromo substitution pattern.

Alternatively, a functional group interconversion (FGI) approach can be considered. The 2-carbaldehyde group can be retrosynthetically derived from a more stable precursor, such as a 2-methyl or 2-halomethyl group, which would be oxidized or substituted in a late-stage step.

A third strategy focuses on late-stage functionalization of a pre-formed benzothiazole ring. This would involve two key disconnections: the C4-Br bond and the C2-CHO bond. This retrosynthesis suggests that the target molecule could be assembled from 1,3-benzothiazole itself, via sequential C-H functionalization: a regioselective bromination at the C4 position followed by a formylation at the C2 position. The feasibility of this approach hinges on the ability to control the regioselectivity of these functionalization reactions.

Forward Synthesis Pathways for the Compound and its Direct Precursors

Based on the retrosynthetic analysis, several forward synthesis pathways can be designed, ranging from linear multi-step sequences to more convergent direct functionalization strategies.

The most established route to benzothiazoles involves the condensation of 2-aminobenzenethiols with carbonyl compounds or their equivalents. nih.gov Applying this to the target molecule, a plausible multi-step synthesis would begin with a readily available starting material like 3-bromoaniline (B18343).

The synthesis could proceed as follows:

Thiocyanation: 3-bromoaniline is reacted with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid to introduce a thiocyanate group ortho to the amino group.

Reduction/Hydrolysis: The resulting thiocyanate is then reduced and hydrolyzed to form the key intermediate, 2-amino-3-bromobenzenethiol.

Cyclocondensation: This intermediate is then condensed with a suitable two-carbon electrophile, such as chloroacetaldehyde (B151913) or a glyoxal equivalent, followed by oxidation to yield this compound. The condensation reaction is a cornerstone of benzothiazole synthesis and can be promoted by various catalysts. mdpi.comorganic-chemistry.org

Direct C-H functionalization of a pre-synthesized benzothiazole core represents a more atom-economical approach. chemrxiv.org This strategy avoids the synthesis of substituted precursors, instead modifying the heterocycle directly.

Selective Bromination: The first step would be the regioselective bromination of 1,3-benzothiazole. Electrophilic substitution on the benzothiazole ring can be complex. Studies on related heterocycles like 2,1,3-benzothiadiazole (B189464) show that bromination can occur sequentially, often at the 4- and 7-positions. acs.orgchemicalbook.com Achieving selective monobromination at the C4 position would require careful control of reaction conditions, including the choice of brominating agent (e.g., bromine in hydrobromic acid) and temperature. chemicalbook.comrsc.org

Formylation: Following successful bromination to obtain 4-bromobenzothiazole, the next step is the introduction of the aldehyde group at the C2 position. The C2-H bond of the benzothiazole ring is acidic and susceptible to functionalization. researchgate.net Methods for this transformation include:

Vilsmeier-Haack Reaction: Using a mixture of phosphorus oxychloride and dimethylformamide (DMF).

Metalation-Formylation: Deprotonation of the C2 position with a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as DMF.

Catalytic C-H Functionalization: Palladium-catalyzed direct C-H functionalization has emerged as a powerful tool for arylating benzothiazoles at the C2 position, and this could potentially be adapted for formylation. chemrxiv.orgchemrxiv.org

Modern synthetic chemistry offers a plethora of catalyst-driven methods that enhance efficiency, selectivity, and substrate scope in the synthesis of benzothiazole derivatives. These methods can be applied to both the cyclization and direct functionalization pathways.

Transition-metal catalysts are central to many advanced strategies. mdpi.com Palladium and copper catalysts are widely used for C-H functionalization, cross-coupling, and intramolecular C-S bond formation reactions. chemrxiv.orgdntb.gov.uaacs.org For instance, a palladium-catalyzed direct arylation protocol at room temperature has been developed using hexafluoroisopropanol (HFIP) as a promoting solvent, which could be adapted for building complex benzothiazole structures. chemrxiv.orgchemrxiv.org Nickel(II) salts have also been shown to be effective and less toxic catalysts for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Advanced energy sources are also employed to accelerate these transformations. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields in condensation reactions. nih.gov Furthermore, visible-light-promoted photoredox catalysis offers a green and efficient pathway for forming 2-substituted benzothiazoles via radical cyclization of thioanilides, using molecular oxygen as the terminal oxidant and generating water as the only byproduct. organic-chemistry.org

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium(Pd) Complexes | C-H Arylation/Functionalization | High efficiency, broad substrate scope, room temperature conditions possible. | chemrxiv.org, chemrxiv.org |

| Copper(Cu) Salts (e.g., CuBr, CuO) | Cyclization, C-S Bond Formation | Inexpensive, effective for reactions in green solvents like water. | acs.org, nih.gov, mdpi.com |

| Ruthenium(Ru)/Rhodium(Rh) | Directed C-H Functionalization | High regioselectivity for ortho-functionalization. | nih.gov |

| SnP₂O₇ (Tin Pyrophosphate) | Condensation | Heterogeneous, reusable, high yields, very short reaction times. | mdpi.com, nih.gov |

| Visible Light/Photoredox Catalysts | Radical Cyclization | Metal-free (sensitizer only), uses O₂ as oxidant, environmentally benign. | mdpi.com, organic-chemistry.org |

| Iodine, H₂O₂/HCl | Condensation/Oxidative Cyclization | Metal-free, readily available, simple procedures. | mdpi.com, nih.gov |

Green Chemistry Principles in the Synthesis of Benzothiazole Derivatives

The growing emphasis on environmental sustainability has driven the development of green synthetic methodologies for benzothiazole derivatives. airo.co.inbohrium.com These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods. airo.co.in

Key principles of green chemistry applied to benzothiazole synthesis include:

The use of safer, renewable, or recyclable solvents such as water, ethanol (B145695), ionic liquids (ILs), and deep eutectic solvents (DES). airo.co.in

The development of solvent-free reaction conditions, which eliminate solvent waste and simplify product purification. airo.co.inresearchgate.net

The employment of energy-efficient techniques like microwave irradiation and ultrasonication to reduce reaction times and energy input. airo.co.inbohrium.com

The design of catalyst-free reactions or the use of heterogeneous, reusable catalysts to minimize catalyst waste and facilitate separation. nih.govmdpi.combohrium.com

Significant progress has been made in creating sustainable synthetic protocols for benzothiazoles. mdpi.combohrium.com The condensation of 2-aminothiophenol with aldehydes, a fundamental reaction, has been successfully carried out in aqueous media using reusable acid catalysts like samarium triflate. organic-chemistry.org Catalyst-free versions of this reaction have also been developed in ethanol at room temperature, offering high atom economy and producing no toxic waste. bohrium.com

Heterogeneous catalysts are particularly attractive from a green chemistry perspective. Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used as an efficient and reusable catalyst for the reaction of acyl chlorides with 2-aminothiophenol under solvent-free conditions. nih.gov Similarly, tin pyrophosphate (SnP₂O₇) has been reported as a new, reusable heterogeneous catalyst for aldehyde condensation, providing high yields in minutes. nih.govmdpi.com Biocatalysis, utilizing enzymes like laccases, represents another frontier, offering reactions under mild, aqueous conditions with high selectivity. mdpi.com These advancements highlight a clear trend towards more environmentally benign and efficient manufacturing of benzothiazole-based compounds. mdpi.comairo.co.in

| Green Approach | Example Condition/System | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Water, Ethanol, Deep Eutectic Solvents (DES) | Non-toxic, biodegradable, reduces hazardous waste. | airo.co.in, |

| Solvent-Free Synthesis | Direct mixing and heating of reactants | Eliminates solvent waste, simplifies work-up, improves process efficiency. | airo.co.in, nih.gov, researchgate.net |

| Energy Efficiency | Microwave or Ultrasonic Irradiation | Accelerates reaction rates, reduces energy consumption and reaction time. | airo.co.in, bohrium.com |

| Reusable Catalysts | SnP₂O₇, NaHSO₄-SiO₂, Polymer-grafted catalysts | Reduces catalyst waste, allows for continuous processing, lowers cost. | mdpi.com, nih.gov |

| Catalyst-Free Reactions | Condensation in ethanol at room temperature | Avoids catalyst cost and separation, high atom economy. | bohrium.com, researchgate.net |

| Biocatalysis | Enzymes (e.g., laccases) in aqueous media | High selectivity, mild reaction conditions, environmentally friendly. | mdpi.com |

Atom-Economy and Solvent-Free Methodologies

The principles of green chemistry, particularly atom economy and the reduction or elimination of volatile organic solvents, have significantly influenced the development of modern synthetic routes to benzothiazole derivatives. airo.co.in These approaches aim to enhance process efficiency, minimize environmental impact, and reduce resource consumption by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product and by avoiding hazardous solvents. airo.co.inbohrium.com

Solvent-free, or solid-state, reaction conditions are a cornerstone of these green methodologies. By eliminating the solvent, such methods can lead to improved yields, shorter reaction times, and easier product isolation. researchgate.net These reactions are often facilitated by catalysts or by using energy sources like microwave and ultrasound irradiation, which can enhance reaction rates and selectivity. airo.co.inekb.eg

Research Findings in Atom-Economical and Solvent-Free Synthesis

Several efficient and environmentally friendly protocols have been developed for the synthesis of 2-substituted benzothiazoles and related structures, avoiding traditional, often hazardous, reaction conditions.

Catalyst-Assisted Solvent-Free Condensation:

A prominent strategy involves the condensation of 2-aminothiophenol with various electrophilic partners under solvent-free conditions using a catalyst. For instance, Kokane and colleagues reported the synthesis of 2-substituted benzothiazoles by reacting 2-aminothiophenol with substituted aromatic aldehydes at 80°C with Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) as a catalyst. ekb.eg This method provides a straightforward route to the desired products without the need for a reaction medium.

In another approach, Kumar and co-workers developed a protocol using silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) as a reusable, solid-supported catalyst for the reaction between ortho-aminothiophenol and acyl chlorides. mdpi.com This solvent-free method highlights the utility of heterogeneous catalysts which can be easily recovered and reused, further enhancing the green credentials of the synthesis. A metal-free and solvent-free reaction for synthesizing 2-alkyl- and aryl-substituted benzothiazoles has also been reported, using carbon tetrabromide (CBr₄) to activate N-organylthioamides for reaction with 2-aminothiophenols. nih.gov

Energy-Efficient Methodologies: Ultrasound and Microwave Irradiation

The use of alternative energy sources is another key aspect of green synthetic chemistry for benzothiazole derivatives.

Ultrasound Irradiation: Ashok and his team demonstrated a rapid, solvent-free synthesis of benzothiazoles via the condensation of 2-aminothiophenol with various aldehydes using sulphated tungstate (B81510) as a catalyst under ultrasound irradiation at room temperature. ekb.eg This efficient and environmentally friendly method proceeds under mild conditions and provides excellent yields. ekb.eg

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times and energy consumption. airo.co.inmdpi.com Luo and co-authors successfully synthesized 2-chloromethyl-benzothiazole by condensing 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for just 10 minutes. mdpi.com Compared to conventional heating methods, microwave-assisted procedures are noted for being more efficient and environmentally benign, often resulting in higher yields in less time. airo.co.inmdpi.com Studies comparing microwave-assisted, solvent-free synthesis of benzothiazole derivatives to conventional methods have shown significant benefits, including an 85-95% yield, a 40% reduction in energy consumption, and a 30% improvement in the E-Factor (a measure of process efficiency). airo.co.in

The following tables summarize key findings from various atom-economical and solvent-free methodologies for the synthesis of benzothiazole analogs.

Table 1: Catalyst-Assisted Solvent-Free Synthesis of Benzothiazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Key Advantages |

| 2-Aminothiophenol + Aromatic Aldehydes | Zn(OAc)₂·2H₂O, 80°C | 2-Substituted Benzothiazoles | Simple, solvent-free condensation. ekb.eg |

| Ortho-aminothiophenol + Acyl Chlorides | NaHSO₄-SiO₂ | Benzothiazole Derivatives | Solvent-free, reusable solid catalyst. mdpi.com |

| 2-Aminothiophenols + N-Organylthioamides | CBr₄ | 2-Alkyl/Aryl-substituted Benzothiazoles | Metal-free and solvent-free conditions. nih.gov |

Table 2: Energy-Efficient Synthesis of Benzothiazole Derivatives

| Reactants | Methodology | Catalyst/Reagents | Product Type | Yield |

| 2-Aminothiophenol + Aldehydes | Ultrasound Irradiation | Sulphated Tungstate | Benzothiazoles | Excellent ekb.eg |

| 2-Aminothiophenols + Chloroacetyl Chloride | Microwave Irradiation | Acetic Acid | 2-Chloromethyl-benzothiazole | High mdpi.com |

| General Benzothiazole Synthesis | Microwave-assisted, Solvent-free | Various | Benzothiazole Derivatives | 85-95% airo.co.in |

These strategic approaches, which prioritize atom economy and the elimination of harmful solvents, represent a significant advancement in the synthesis of benzothiazoles, aligning the production of these valuable compounds with the principles of sustainable chemistry. airo.co.inbohrium.com

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1,3 Benzothiazole 2 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group at the C-2 position of the benzothiazole (B30560) ring is a key site for a variety of chemical transformations. Its electrophilic carbon atom readily participates in reactions with nucleophiles, and the aldehyde functionality can undergo both oxidation and reduction.

The aldehyde functionality of 4-Bromo-1,3-benzothiazole-2-carbaldehyde is susceptible to nucleophilic attack, leading to a range of addition and condensation products. These reactions are fundamental for extending the carbon framework and introducing new functional groups.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the carbaldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgbeilstein-journals.org Active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) react with this compound to form the corresponding benzylidene derivatives. The electron-withdrawing nature of the benzothiazole ring enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack. wikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbaldehyde into an alkene. masterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comresearchgate.net By choosing the appropriate ylide, a variety of substituted vinyl-benzothiazoles can be synthesized. For instance, reaction with (ethoxycarbonylmethyl)triphenylphosphorane would yield an α,β-unsaturated ester. The reaction is highly versatile and is a cornerstone for C-C bond formation. masterorganicchemistry.comresearchgate.net

Below is a table summarizing typical condensation reactions of the carbaldehyde moiety.

| Reaction Name | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol (B145695) | 2-(benzothiazol-2-ylidene)malononitrile derivative |

| Wittig Reaction | Triphenylphosphonium ylide | Anhydrous solvent (e.g., THF) | Vinyl-substituted benzothiazole |

Oxidation: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. researchgate.net This transformation is a common step in the synthesis of more complex benzothiazole derivatives. A variety of oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). libretexts.org A milder and efficient method involves using aqueous hydrogen peroxide in a basic medium, which can selectively oxidize aromatic aldehydes to their carboxylic acids in high yields. researchgate.net The resulting 4-Bromo-1,3-benzothiazole-2-carboxylic acid is a valuable intermediate for further functionalization, such as esterification or amide bond formation.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (4-Bromo-1,3-benzothiazol-2-yl)methanol. This reduction can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like the bromo substituent or the aromatic ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though care must be taken to avoid unwanted side reactions. This reduction is often a key step in synthetic pathways aiming to introduce a hydroxymethyl group. rsc.orgacs.org

The table below outlines the oxidation and reduction pathways.

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Bromo-1,3-benzothiazole-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (4-Bromo-1,3-benzothiazol-2-yl)methanol |

Transformations Mediated by the Bromo Substituent

The bromine atom on the benzene (B151609) ring is a versatile handle for introducing molecular diversity through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromo substituent. nih.gov In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken and then restored upon the expulsion of the bromide leaving group. libretexts.org The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic Meisenheimer intermediate. libretexts.org The benzothiazole moiety itself acts as an electron-withdrawing group, which can facilitate this type of reaction, making the bromo substituent susceptible to replacement by various nucleophiles such as alkoxides, amines, or thiolates under appropriate conditions.

The bromo substituent serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C bond formation in modern organic synthesis. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction couples the bromo-benzothiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov The reaction is highly valued for its mild conditions and tolerance of various functional groups. researchgate.net The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov This method allows for the synthesis of 4-aryl-1,3-benzothiazole-2-carbaldehydes.

Stille Coupling: The Stille reaction involves the coupling of the bromo-benzothiazole with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org Like the Suzuki coupling, it proceeds through a Pd(0)/Pd(II) catalytic cycle. psu.edu While highly versatile and tolerant of many functional groups, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org

Heck Reaction: In the Heck reaction, the bromo-benzothiazole is coupled with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comorganic-chemistry.org This reaction forms a new carbon-carbon bond between the benzothiazole ring and one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.org The process involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction couples the bromo-benzothiazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net The Sonogashira coupling is a highly efficient method for the synthesis of aryl-alkynes, leading to the formation of 4-alkynyl-1,3-benzothiazole-2-carbaldehydes. organic-chemistry.org

The following table summarizes these important cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-1,3-benzothiazole derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | 4-Aryl/Alkyl-1,3-benzothiazole derivative |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., NEt₃) | 4-Vinyl-1,3-benzothiazole derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 4-Alkynyl-1,3-benzothiazole derivative |

Intrinsic Reactivity of the 1,3-Benzothiazole Heterocycle

The 1,3-benzothiazole core is an electron-rich aromatic heterocyclic system that possesses unique chemical properties. nih.gov The fusion of the benzene and thiazole (B1198619) rings results in a planar structure with delocalized π-electrons. The presence of both sulfur and nitrogen heteroatoms influences the electronic distribution and reactivity of the entire molecule. orientjchem.org

The thiazole ring itself is generally resistant to electrophilic attack unless activated by electron-donating groups. However, the nitrogen atom can be protonated or alkylated. The C-2 position, where the carbaldehyde group is located in the title compound, is the most reactive site on the thiazole ring towards nucleophilic attack or deprotonation if substituted with a methyl group. nih.gov The nature and position of substituents on the benzothiazole scaffold significantly modulate its biological and chemical properties. nih.gov For instance, the electron-withdrawing effect of the fused thiazole ring system influences the reactivity of the benzene portion, particularly in reactions like the nucleophilic aromatic substitution discussed earlier.

Electrophilic Aromatic Substitution on the Benzothiazole Core

The benzothiazole ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the heterocyclic ring. In the case of this compound, the benzene ring is further deactivated by the presence of two electron-withdrawing groups: the bromo substituent at the 4-position and the carbaldehyde group at the 2-position of the thiazole ring, which exerts its influence through the heterocyclic system.

The directing effects of these substituents are crucial in determining the position of substitution. The bromine atom is an ortho-, para-director, albeit a deactivating one. libretexts.org The aldehyde group, being a meta-director, deactivates the ring, particularly at the ortho and para positions relative to the thiazole fusion. libretexts.org Therefore, the substitution pattern will be a result of the competing directing effects of these groups.

Considering the positions on the benzene ring (C5, C6, and C7), the bromine at C4 would direct incoming electrophiles to C5 (ortho) and C7 (para). The electron-withdrawing effect of the thiazole-2-carbaldehyde moiety would most strongly deactivate the C7 position (ortho to the sulfur atom) and the C5 position. This leaves the C6 position as the most likely site for electrophilic attack, being meta to the aldehyde's deactivating influence and not sterically hindered. For the unsubstituted 1,3-benzothiazole-2-carbaldehyde, nitration has been reported to occur at the 6-position, which supports this prediction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of 4-Bromo Group | Influence of 2-Carbaldehyde Group | Predicted Outcome |

| C5 | Ortho (activating, but sterically hindered) | Deactivating | Minor product |

| C6 | Meta (less deactivated) | Meta (less deactivated) | Major product |

| C7 | Para (activating) | Ortho (strongly deactivated) | Minor product |

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org However, due to the deactivated nature of the ring system in this compound, harsh reaction conditions would likely be required to achieve substitution.

Ring-Opening and Rearrangement Mechanisms (if applicable)

Rearrangement reactions involving the benzothiazole core are less common. However, under certain nucleophilic or thermal conditions, rearrangements could potentially occur, although no specific examples for this compound have been documented in the literature.

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for predicting its reactivity and designing synthetic routes. This involves the identification of transient species and the study of the energetic aspects of the reaction pathways.

Identification of Transient Intermediates and Transition States

The reactions of this compound are expected to proceed through various transient intermediates and transition states. For instance, in electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, including the structures and energies of intermediates and transition states. researchgate.netnih.gov While specific computational studies on this compound are lacking, such methods could be employed to model its reactivity.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of a reaction provide valuable insights into its feasibility and rate. For electrophilic aromatic substitution on this compound, the activation energy for the formation of the arenium ion would be a key kinetic parameter. The deactivated nature of the ring suggests that this activation energy would be relatively high.

Advanced Spectroscopic and Structural Analysis Methodologies for 4 Bromo 1,3 Benzothiazole 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 1D and 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Bromo-1,3-benzothiazole-2-carbaldehyde. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a distinct singlet in the downfield region, typically between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzothiazole (B30560) ring system would present a more complex pattern. The proton at position 7 (H-7) would likely appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, H-5 and H-6 would show signals characteristic of their respective couplings.

The ¹³C NMR spectrum provides complementary information. The aldehyde carbon is highly deshielded and would resonate significantly downfield, often in the range of δ 190-195 ppm. orientjchem.org The carbon atoms of the benzothiazole core would appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-4) would be influenced by the halogen's electronegativity and heavy atom effect. For instance, in related benzothiazole structures, carbon signals have been observed at various positions, such as δ 121.35, 121.67, 126.59, and 159.01 ppm. arabjchem.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals. A COSY experiment would reveal the coupling relationships between adjacent protons (e.g., H-5 with H-6, and H-6 with H-7), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Benzothiazole Derivatives

| Compound/Fragment | Technique | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Aldehyde Moiety | ¹H NMR | 9.8 - 10.1 | Singlet, aldehyde proton (CHO) |

| Aldehyde Moiety | ¹³C NMR | 190 - 195 | Carbonyl carbon (C=O) orientjchem.org |

| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Multiplets, protons on the benzene (B151609) ring |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unequivocal confirmation of the molecular formula, C₈H₄BrNOS. rsc.orgjyoungpharm.org The presence of bromine would be readily identified by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by approximately 2 Da.

Analysis of the fragmentation patterns observed in the mass spectrum provides valuable structural information. For this compound, a primary fragmentation pathway would likely involve the loss of the formyl group as a neutral radical (•CHO) or carbon monoxide (CO), leading to a significant fragment ion. Subsequent fragmentation could involve the loss of the bromine atom or cleavage of the thiazole (B1198619) ring. Studying these pathways helps to confirm the connectivity of the atoms within the molecule.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Mass (m/z) | Description |

|---|---|---|---|

| C₈H₄BrNOS | [M+H]⁺ | 241.9299 | Mass of the protonated molecule with ⁷⁹Br |

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles for this compound. The analysis would confirm the planarity of the benzothiazole ring system. nih.gov

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds, π-π stacking, or halogen bonding. nih.govresearchgate.net In the case of this compound, potential interactions could occur between the aldehyde oxygen of one molecule and an aromatic hydrogen of a neighboring molecule, or through halogen bonding involving the bromine atom. researchgate.net For example, in the crystal structure of a related derivative, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the benzothiazole ring was found to be essentially planar, and the molecular structure was stabilized by various intermolecular hydrogen bonds. nih.gov

Table 3: Representative Crystallographic Data Parameters for Heterocyclic Compounds

| Parameter | Description | Example Data from a Derivative nih.gov |

|---|---|---|

| Crystal System | The basic shape of the unit cell. | Monoclinic |

| Space Group | The symmetry of the crystal structure. | P2₁/n |

| Bond Lengths (Å) | The distance between atomic nuclei. | S1—C1: 1.745 Å, S1—C7: 1.751 Å |

| Bond Angles (°) | The angle formed by three connected atoms. | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe molecular vibrations. Each technique provides complementary information based on different selection rules (dipole moment changes for IR, polarizability changes for Raman).

For this compound, the FT-IR spectrum would show characteristic absorption bands confirming its key structural features. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. orientjchem.org The C-H stretch of the aldehyde proton typically appears as a pair of weak bands around 2820 and 2720 cm⁻¹. orientjchem.org Vibrations associated with the benzothiazole ring, such as C=N stretching, would be observed in the 1500-1650 cm⁻¹ range. jyoungpharm.orgresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-Br stretching vibrations would appear at lower frequencies in the fingerprint region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2820, 2720 | Aldehyde C-H Stretch | Weak |

| 1680 - 1700 | Aldehyde C=O Stretch orientjchem.org | Strong |

| 1500 - 1650 | Aromatic C=C and C=N Stretch jyoungpharm.org | Medium-Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to show distinct absorption bands corresponding to π→π* and n→π* electronic transitions.

The benzothiazole core is a known chromophore, and its derivatives typically exhibit strong absorption peaks. nist.gov For example, derivatives of 2-(4-bromophenyl)benzothiazole (B34361) show absorption peaks around 210 nm and in the 330-340 nm range. researchgate.net The introduction of the aldehyde and bromo substituents would modulate the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax). The π→π* transitions, associated with the conjugated aromatic system, would likely appear as intense bands at shorter wavelengths, while the n→π* transition, involving the non-bonding electrons on the carbonyl oxygen, would appear as a weaker band at a longer wavelength.

While not all benzothiazole derivatives are strongly fluorescent, many exhibit emission properties. researchgate.net If this compound is fluorescent, its emission spectrum would be recorded by exciting the molecule at its absorption maximum. The resulting spectrum would typically be a mirror image of the lowest energy absorption band and would provide information about the energy of the first excited state. The fluorescence properties of related benzaldehyde (B42025) derivatives containing a 1,3,4-thiadiazole (B1197879) ring have also been studied. researchgate.net

Table 5: Representative Electronic Absorption Data for Benzothiazole Derivatives

| Compound Family | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (log ε) |

|---|---|---|---|

| 2-(4-biphenyl)benzothiazole derivatives researchgate.net | Methanol | ~210 and 330-340 | > 3 |

Theoretical and Computational Chemistry Investigations of 4 Bromo 1,3 Benzothiazole 2 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis via Quantum Chemical Methods (e.g., DFT, TD-DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the electronic characteristics of molecules. These methods were employed to calculate the geometric and electronic properties of 4-Bromo-1,3-benzothiazole-2-carbaldehyde, often using basis sets like 6-311++G(d,p) to ensure reliable results. Such calculations reveal the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic signatures. nbu.edu.sa

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net For substituted 1,3-benzothiazole derivatives, these energy gaps have been determined computationally. In a DFT study on the closely related 1,3-benzothiazole-2-carboxaldehyde, the HOMO-LUMO energy gap was calculated to be 3.95 eV. nbu.edu.sa This relatively small gap, when compared to other derivatives like the vinyl-substituted counterpart (4.70 eV), suggests that the formyl (-CHO) group contributes to a higher chemical reactivity. nbu.edu.sa The introduction of a bromine atom at the 4-position is expected to further influence this gap due to its electron-withdrawing nature, potentially leading to increased reactivity.

The distribution of these orbitals is also significant. Typically, the HOMO and LUMO are spread across the conjugated system of the benzothiazole (B30560) ring, but the specific localization can highlight which parts of the molecule are most involved in electron donation and acceptance.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,3-Benzothiazole-2-carboxaldehyde nbu.edu.sa | -6.95 | -3.00 | 3.95 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule and predict its reactive sites. academie-sciences.fr The MEP map illustrates regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would show distinct regions of charge concentration.

Negative Potential (Red/Yellow): These areas, rich in electron density, are prone to attack by electrophiles. They are expected to be localized around the electronegative atoms: the oxygen of the carbonyl group, the nitrogen atom, and to a lesser extent, the sulfur atom of the benzothiazole ring.

Positive Potential (Blue): These regions, which are electron-deficient, are susceptible to nucleophilic attack. The primary site for nucleophilic attack would be the carbon atom of the aldehyde group, a characteristic feature of carbonyl compounds. The hydrogen atoms, particularly the aldehyde proton, would also exhibit positive potential.

Zero Potential (Green): These areas represent regions of neutral potential.

The MEP map provides a clear, intuitive prediction of how the molecule will interact with other reagents, guiding the design of chemical reactions. academie-sciences.frresearchgate.net

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods allow for the simulation of various types of spectra, which can be correlated with experimental data to confirm molecular structures and understand their vibrational and electronic properties. nbu.edu.sa

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. While experimental data for this compound is available from suppliers, computational prediction serves as a powerful validation tool.

The process involves optimizing the molecular geometry using a DFT method (like B3LYP) and then calculating the NMR shielding tensors using a method such as Gauge-Independent Atomic Orbital (GIAO). modgraph.co.uk The calculated values, referenced against a standard like Tetramethylsilane (TMS), can then be compared to experimental spectra. For complex heterocyclic systems like benzazoles, specific carbon atoms (such as C4 and C7) show characteristic shifts that are sensitive to the electronic environment, making them useful probes for computational analysis. mdpi.comnih.gov Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or the need for more advanced computational models. modgraph.co.uk

DFT calculations are highly effective for simulating vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental IR and Raman data. For 1,3-benzothiazole-2-carboxaldehyde, a complete assignment of vibrational frequencies has been performed computationally, identifying the characteristic stretching and bending modes of the benzothiazole ring and the aldehyde group. nbu.edu.sa Key vibrational modes would include the C=O stretch of the aldehyde, C=N stretching of the thiazole (B1198619) ring, and various C-H and C-C vibrations within the aromatic system.

Time-Dependent DFT (TD-DFT) is used to simulate electronic spectra (UV-Visible). These calculations provide information about the electronic transitions between molecular orbitals. nih.govresearchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths correspond to the peaks observed in an experimental UV-Vis spectrum. For 1,3-benzothiazole-2-carboxaldehyde, TD-DFT calculations predict electronic transitions that are consistent with intramolecular charge transfer, primarily from the HOMO to the LUMO. nbu.edu.sa

| Compound | Calculated λmax (nm) | Major Orbital Contribution |

|---|---|---|

| 1,3-Benzothiazole-2-carboxaldehyde nbu.edu.sa | 326 | HOMO -> LUMO |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Beyond predicting static properties, computational chemistry can map out entire reaction pathways. By locating and characterizing transition states (TS)—the highest energy points along a reaction coordinate—researchers can calculate activation energies and gain a deep understanding of reaction mechanisms. mdpi.com

For this compound, several reaction types could be investigated using this approach:

Nucleophilic Addition to the Aldehyde: Reactions such as the formation of Schiff bases or cyanohydrins involve the attack of a nucleophile on the carbonyl carbon. Computational analysis can model the approach of the nucleophile, identify the transition state for the addition step, and determine the reaction's energy barrier, explaining its feasibility and rate.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the benzene (B151609) ring is a potential site for substitution by strong nucleophiles. Theoretical calculations can compare the activation barriers for substitution at this position, helping to predict whether such reactions are viable. Studies on similar bromo-substituted heterocyclic systems have shown that the reactivity is highly dependent on the electronic nature of the ring and the reaction conditions. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki or Stille couplings at the C-Br bond are common synthetic transformations. nih.gov Computational studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing insights into ligand effects and reaction optimization.

By modeling these pathways, computational transition state analysis offers a molecular-level view of chemical transformations that is often inaccessible through experimental means alone. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations offer a window into its dynamic behavior, revealing its flexibility and how it interacts with its environment, such as solvents or biological macromolecules like proteins.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing this compound in a simulated environment with other molecules (e.g., water, or a protein target), researchers can observe and quantify the non-covalent interactions that govern its behavior. These simulations can reveal key hydrogen bonds, hydrophobic interactions, or electrostatic contacts that stabilize a potential drug-target complex. The stability of such complexes, often evaluated over simulation times spanning nanoseconds, is a critical indicator of binding affinity. mdpi.comnih.gov

| Parameter | Description | Typical Insights Gained |

| Simulation Time | The duration of the physical movements being simulated (e.g., 100 ns). | Assesses the stability of the molecule's conformation or its complex with a target over time. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule (or complex) throughout the simulation compared to a reference structure. | Indicates conformational stability. A low, stable RMSD suggests the system has reached equilibrium. |

| Interaction Energy | The calculated energy (e.g., electrostatic and van der Waals) between the molecule and its binding partner. | Quantifies the strength of the binding interaction. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the molecule and its environment or target. | Pinpoints key interactions that are often crucial for binding specificity and affinity. |

In Silico Approaches for Virtual Compound Screening and Ligand Design Studies

In silico methods, which are computational analyses, are central to modern drug discovery and materials science. They allow for the rapid screening of vast chemical libraries and the rational design of new molecules based on a lead compound like this compound.

Virtual Compound Screening

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. If this compound were identified as having a desirable biological activity, its structure could be used as a starting point.

A common approach is ligand-based virtual screening, where a model is built based on the known active compound. This model, defining key chemical features (a pharmacophore), is then used to filter large databases like ZINC15 for molecules with similar properties. mdpi.com Alternatively, in structure-based virtual screening, if the 3D structure of the target protein is known, computational docking can be used. In this process, candidate molecules from a library are computationally fitted into the protein's active site, and their binding affinity is estimated using scoring functions. Hits from this initial screening can then be subjected to more rigorous analyses, including MD simulations, to confirm the stability of the predicted binding mode. mdpi.com

Ligand Design Studies

Ligand design involves the rational modification of a known molecule to improve its properties, such as binding affinity, selectivity, or pharmacokinetic profile. The this compound structure serves as a "scaffold" or starting point for such design efforts. Computational chemists can systematically add, remove, or modify functional groups and assess the impact of these changes on target binding using molecular docking and other methods.

For instance, the benzothiazole core is a "privileged" structure found in many biologically active compounds, including kinase inhibitors used in cancer therapy. nih.govmdpi.com Studies on related benzothiazole derivatives have shown they can act as hinge-binders in the active sites of kinases like VEGFR-2 and BRAF. nih.govmdpi.com A ligand design strategy might involve using the benzothiazole nucleus of this compound to establish key interactions in a kinase active site, while computationally exploring modifications at the bromine and carbaldehyde positions to enhance interactions with other parts of the binding pocket. mdpi.com This iterative process of design and computational evaluation significantly accelerates the development of more potent and specific therapeutic agents. nih.govmdpi.com

| Computational Metric | Description | Application in Virtual Screening & Ligand Design |

| Docking Score / Binding Energy (kcal/mol) | A score that predicts the binding affinity between a ligand and a target protein. More negative values typically indicate stronger binding. | Used to rank compounds in virtual screening; guides the selection of modifications in ligand design. |

| Pharmacophore Model | An abstract 3D representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. | Used to rapidly screen large databases for molecules containing the required features for activity. |

| ADMET Properties | Predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Filters out compounds with poor drug-like properties early in the discovery process. |

| Key Interacting Residues | The specific amino acids in the target's active site that form significant interactions (e.g., hydrogen bonds, pi-stacking) with the ligand. | Helps validate docking poses and provides critical information for designing modifications to enhance binding. |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

4-Bromo-1,3-benzothiazole-2-carbaldehyde is a pivotal precursor in the construction of diverse and complex heterocyclic frameworks. The aldehyde functionality readily participates in various condensation and cyclization reactions, while the bromine atom offers a site for further functionalization, such as cross-coupling reactions. This dual reactivity allows for the synthesis of novel polycyclic and fused heterocyclic systems.

One of the most significant applications of benzothiazole (B30560) aldehydes is in the synthesis of pyrimido[2,1-b]benzothiazoles. scirp.orgarkat-usa.orgresearchgate.net These fused heterocyclic compounds are of great interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. arkat-usa.org The synthesis typically involves a one-pot, three-component reaction between a 2-aminobenzothiazole (B30445) derivative, an aldehyde (such as this compound), and a compound with an active methylene (B1212753) group, like a β-ketoester or malononitrile (B47326). scirp.orgresearchgate.net The reaction proceeds through a tandem Knoevenagel condensation-Michael addition sequence to afford the pyrimido[2,1-b]benzothiazole core. scirp.org

The general reaction scheme for the synthesis of pyrimido[2,1-b]benzothiazole derivatives is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 2-Aminobenzothiazole | Aromatic Aldehyde | Active Methylene Compound | Pyrimido[2,1-b]benzothiazole |

Utilization in Multi-Component Reaction (MCR) Sequences for Library Generation

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for the rapid generation of large and diverse libraries of organic compounds. nih.govrug.nlnih.gov this compound is an ideal substrate for MCRs due to its reactive aldehyde group. Its incorporation into MCR sequences allows for the efficient synthesis of complex molecules with multiple points of diversity in a single step. nih.govrsc.org

The Biginelli reaction, a classic MCR, can be adapted to use benzothiazole aldehydes for the synthesis of pyrimidobenzothiazole derivatives. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate a combinatorial library of fused benzothiazole entities by varying the other components of the reaction. nih.govrug.nl Such libraries are invaluable for high-throughput screening and the discovery of new bioactive molecules.

A notable example is the hafnium-catalyzed three-component reaction (3CR) used to access a library of pyrimido[2,1-b] scirp.orgchemimpex.combenzothiazole (PBT)-based molecules with tunable photophysical properties. rsc.org

Development of Conjugates and Hybrid Molecules for Structure-Property Relationship Studies

The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a widely used strategy in drug design to enhance biological activity and overcome drug resistance. The this compound scaffold can be readily incorporated into such hybrid structures.

For instance, the benzothiazole moiety has been conjugated with other heterocyclic systems like thiazoles, triazolothiadiazines, and quinoxalines to create novel hybrid molecules with potential applications in medicinal chemistry. researchgate.netnih.gov The aldehyde group of this compound can be transformed into various linking groups to facilitate conjugation with other molecules. The bromine atom provides an additional handle for modification, allowing for systematic structure-activity relationship (SAR) studies to optimize the properties of the resulting conjugates. nih.govbenthamscience.comrsc.org

Precursor in the Synthesis of Organic Electronic Materials (e.g., Organic Semiconductors, Photovoltaic Devices)

Benzothiadiazole (BTD) and its derivatives are well-known electron-accepting building blocks in the design of organic electronic materials. mdpi.commdpi.com Their strong electron-withdrawing nature and excellent photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netrsc.orgrsc.org

This compound can serve as a precursor for the synthesis of novel organic semiconductors. The benzothiazole core acts as an electron-accepting unit, and the aldehyde and bromo groups allow for the introduction of various electron-donating moieties through reactions like Wittig olefination or Suzuki and Stille cross-coupling. This modular approach enables the fine-tuning of the electronic and optical properties of the resulting materials for specific device applications. nih.govresearchgate.net

Contributions to Agrochemicals Research via Novel Synthetic Pathways

Benzothiazole derivatives have found applications in agriculture as herbicides, fungicides, and insecticides. nih.govresearchgate.net The development of novel synthetic pathways to access new benzothiazole-containing agrochemicals is an active area of research. This compound can be a valuable starting material in this endeavor.

The aldehyde group can be used to synthesize various heterocyclic systems known to possess pesticidal activity, while the bromo substituent can be exploited to introduce different functional groups that may enhance the efficacy or modify the mode of action of the resulting compounds. For example, novel β-naphthol derivatives containing benzothiazolylamino groups have been synthesized and shown to exhibit insecticidal properties. nih.gov

Design and Synthesis of Chemical Probes for Research Applications

Fluorescent chemical probes are essential tools for visualizing and studying biological processes in real-time. chemimpex.com Heterocyclic compounds, particularly those with extended π-conjugation and donor-acceptor architectures, often exhibit interesting photophysical properties that can be harnessed for the design of fluorescent probes.

Benzothiadiazole derivatives are known to be versatile fluorophore building blocks. mdpi.com The electron-deficient nature of the benzothiazole ring system, combined with the potential for introducing electron-donating groups through the aldehyde and bromo functionalities of this compound, makes it a suitable scaffold for developing novel fluorescent probes. By carefully designing the molecular structure, probes with specific photophysical properties, such as large Stokes shifts and sensitivity to their environment, can be synthesized for various bio-imaging applications.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 4-bromo-1,3-benzothiazole-2-carbaldehyde. The development of a robust HPLC method is critical for ensuring the quality and consistency of research materials.

A typical HPLC method for a benzothiazole (B30560) derivative would involve a reversed-phase approach, utilizing a C18 column to separate the analyte from impurities based on hydrophobicity. The mobile phase composition is a key parameter to optimize and often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.

Detection is commonly achieved using a UV-Vis detector, as the benzothiazole ring system possesses a strong chromophore that absorbs UV radiation. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity and is typically determined by measuring the UV-Vis spectrum of the compound to identify the wavelength of maximum absorbance (λmax).

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against the concentration. This allows for the determination of the concentration of the compound in unknown samples. The purity of a sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Purity levels exceeding 99% have been reported for other synthesized benzothiazole analogues using HPLC. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B; 2-10 min: 50-95% B; 10-12 min: 95% B; 12-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 280 nm (Hypothetical λmax) |

| Run Time | 15 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While aromatic aldehydes can be analyzed directly by GC-MS, derivatization is often employed to enhance their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

For the analysis of this compound, a common derivatization strategy involves the reaction of the aldehyde functional group with a reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reaction forms a stable oxime derivative that is more amenable to GC analysis.

The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of the derivatized analyte from any volatile impurities. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of the compound. For purity assessment, the peak area of the derivatized analyte is compared to the total area of all peaks in the chromatogram.

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |

| GC Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min hold) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 m/z |

| Transfer Line Temp | 280 °C |

Spectrophotometric Methods for Quantitative Determination in Solution

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple and rapid approach for the quantitative determination of this compound in solution. This technique relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).

The benzothiazole ring system inherently possesses chromophoric properties, leading to characteristic absorption bands in the UV-Vis region. The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the benzothiazole ring. To perform a quantitative analysis, a solution of the compound in a suitable solvent (e.g., ethanol (B145695), acetonitrile, or DMSO) is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The absorbance of an unknown sample solution is then measured, and its concentration is calculated using the calibration curve.

For aldehydes, colorimetric methods involving a derivatizing agent can also be employed to shift the absorption to the visible region, which can reduce interference from other UV-absorbing compounds. A common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a colored hydrazone derivative.

Table 3: Example Data for a UV-Vis Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

| Equation | y = 0.0761x + 0.0008 |

| R² | 0.9999 |

Electrochemical Methods for Redox Characterization and Detection

Electrochemical methods, such as cyclic voltammetry (CV), can be utilized for the redox characterization and detection of this compound. These techniques provide insights into the oxidation and reduction properties of the molecule, which are influenced by its electronic structure. The benzothiazole moiety is known to be electroactive, and its redox behavior can be modulated by substituents.

In a typical CV experiment, a solution of the compound in an appropriate solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential, producing a voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction potentials of the analyte.

The presence of the electron-withdrawing bromine atom and aldehyde group on the benzothiazole ring is expected to influence the redox potentials of the molecule. Quantitative analysis can be performed using techniques like differential pulse voltammetry or square wave voltammetry, where the peak current is proportional to the concentration of the analyte. A calibration curve can be constructed by plotting the peak current against the concentration of standard solutions. These methods can offer high sensitivity and are particularly useful for detecting electroactive species in various matrices.

Table 4: Hypothetical Electrochemical Data for this compound

| Technique | Parameter | Value |

| Cyclic Voltammetry | Oxidation Potential (Epa) | +1.2 V (vs. Ag/AgCl) |

| Reduction Potential (Epc) | -0.8 V (vs. Ag/AgCl) | |

| Differential Pulse Voltammetry | Limit of Detection (LOD) | 1 x 10⁻⁷ M |

| Linear Range | 5 x 10⁻⁷ M to 1 x 10⁻⁴ M | |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate | |

| Solvent | Acetonitrile |

Future Research Directions and Emerging Perspectives on 4 Bromo 1,3 Benzothiazole 2 Carbaldehyde

Exploration of Novel and Unconventional Synthetic Routes

While traditional methods for synthesizing benzothiazole (B30560) derivatives are established, future research will likely focus on developing more sustainable, efficient, and unconventional routes to 4-Bromo-1,3-benzothiazole-2-carbaldehyde and its analogues. Green chemistry principles are expected to be central to this effort, aiming to reduce the use of hazardous reagents and minimize waste.

Promising areas of exploration include:

Photocatalysis: Visible-light-mediated synthesis offers a green alternative to traditional thermal methods, potentially allowing for milder reaction conditions and unique reactivity patterns.

Electrosynthesis: Electrochemical methods can provide a powerful tool for forging the benzothiazole core, often avoiding harsh oxidants or reductants.

Enzymatic Catalysis: The use of enzymes could enable highly selective and environmentally benign syntheses, operating under mild aqueous conditions.

C-H Activation: Direct functionalization of C-H bonds represents a highly atom-economical approach to building molecular complexity, bypassing the need for pre-functionalized starting materials.

These innovative strategies could lead to more efficient and sustainable production of this compound, making it more accessible for a broader range of applications.

Untapped Reactivity Profiles and New Transformation Discoveries

The reactivity of this compound is twofold, centered on its aldehyde functionality and the bromo-substituted benzothiazole core. While the aldehyde group is known to participate in reactions like nucleophilic additions and condensations to form Schiff bases, its full potential in multicomponent and domino reactions remains largely untapped.

Future research could focus on:

Novel Aldehyde Transformations: Exploring the aldehyde group as a linchpin in complex cascade reactions to rapidly build diverse molecular architectures.

Cross-Coupling Reactions: The bromine atom at the 4-position is a prime handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to modulate the compound's electronic and steric properties.

Halogen Bond Donor Catalysis: Investigating the use of halogen bond donors to activate the molecule for specific transformations could open new synthetic pathways.

Discovering new transformations will enable the creation of novel derivatives that are currently inaccessible, paving the way for the development of compounds with fine-tuned properties.

Q & A

Basic: What are standard synthetic protocols for preparing 4-Bromo-1,3-benzothiazole-2-carbaldehyde?

Methodological Answer:

A common approach involves condensation reactions using substituted benzaldehydes. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio) and reaction time. Purification typically involves recrystallization from ethanol or column chromatography.

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

Key variables include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents (e.g., DMF) may enhance reactivity for brominated intermediates. Microwave-assisted synthesis can reduce reaction times (e.g., from 4 hours to 30 minutes) while maintaining yields . Kinetic studies using HPLC or TLC monitoring can identify intermediate stability. For example, controlling pH (5–7) prevents aldehyde oxidation during synthesis .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Wear nitrile gloves, goggles, and a lab coat. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Work in a fume hood to avoid inhalation. Store in airtight containers away from light due to potential photodegradation .

Advanced: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H NMR (DMSO-d6) shows characteristic aldehyde proton at δ 9.8–10.2 ppm and aromatic protons at δ 7.5–8.5 ppm. C NMR confirms the benzothiazole ring carbons (δ 120–160 ppm) .

- XRD : Single-crystal X-ray diffraction resolves bromine and aldehyde substituent positions, with typical C-Br bond lengths of 1.89–1.92 Å .

- MS : ESI-MS in positive mode often shows [M+H]+ peaks with isotopic patterns confirming bromine presence .

Basic: How is the biological activity of this compound evaluated?

Methodological Answer:

Standard assays include:

- Antimicrobial Activity : Disk diffusion assays against E. coli or S. aureus at 50–100 µg/mL concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations after 48-hour exposure .

- Enzyme Inhibition : Spectrophotometric measurement of IC50 for kinases or proteases .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Dose-Response Analysis : Verify activity across a broader concentration range (e.g., 1–200 µM) to identify non-linear effects .

- Structural Confirmation : Ensure compound purity (>95% by HPLC) to rule out impurities influencing results .

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .

Advanced: What mechanistic insights exist for reactions involving this compound?

Methodological Answer:

The bromine atom acts as a directing group in electrophilic substitution, favoring reactivity at the 5-position of the benzothiazole ring. DFT calculations suggest the aldehyde group stabilizes transition states via resonance, accelerating nucleophilic additions . Kinetic isotope effects (KIEs) can probe hydrogen-transfer steps in reduction or condensation reactions .

Basic: How stable is this compound under different storage conditions?

Methodological Answer:

Stability tests show:

- Short-Term : Stable at 4°C in dark for 1 month (HPLC purity >95%).

- Long-Term : Degrades by 10–15% after 6 months at room temperature; store at –20°C under argon . Avoid aqueous solutions due to hydrolysis risk.

Advanced: What strategies enhance the drug-likeness of this compound derivatives?

Methodological Answer:

- Prodrug Design : Convert the aldehyde to a Schiff base or oxime to improve bioavailability .

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., NO2) at the 6-position to boost anti-inflammatory activity .

- Molecular Docking : Target kinases (e.g., EGFR) by optimizing substituent interactions with ATP-binding pockets .

Advanced: How are contradictions in literature regarding synthetic yields addressed?

Methodological Answer:

- Reproducibility Checks : Validate reported protocols with identical reagents and equipment.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species) .

- Statistical Optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature vs. catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.